Olmutinib vs. Rociletinib – Superior Cellular Selectivity Window (Mutant EGFR IC50 vs. Wild-Type EGFR IC50)
Olmutinib demonstrates a substantially wider selectivity window between mutant EGFR and wild-type EGFR compared to Rociletinib. In H1975 cells harboring EGFRL858R/T790M, Olmutinib exhibits an IC50 of 10 nM, while against EGFRWT-expressing H358 cells, the IC50 is 2225 nM [1]. Rociletinib, in contrast, shows a mutant EGFR IC50 of 23 nM in H1975 cells but a narrower selectivity margin with EGFRWT IC50 values reported as 303 nM (Ki) in cell-free assays and >2000 nM in cellular pEGFR inhibition . The mutant-to-wild-type selectivity ratio for Olmutinib is approximately 222-fold (2225 nM / 10 nM), whereas Rociletinib's ratio ranges from ~13-fold (Ki-based) to ~87-fold (cellular IC50-based) .
| Evidence Dimension | Cellular Selectivity Window (Mutant EGFR vs. Wild-Type EGFR Inhibition) |
|---|---|
| Target Compound Data | Olmutinib: IC50 = 10 nM (H1975 L858R/T790M) vs. IC50 = 2225 nM (H358 EGFRWT) |
| Comparator Or Baseline | Rociletinib: IC50 = 23 nM (H1975 L858R/T790M) vs. IC50 >2000 nM (H358 EGFRWT) or Ki = 21.5 nM (mutant) vs. 303 nM (wild-type) |
| Quantified Difference | Olmutinib mutant-to-wild-type IC50 ratio = 222; Rociletinib ratio = 13 (Ki) to 87 (cellular IC50) |
| Conditions | Cell-based proliferation/viability assays in H1975 (EGFRL858R/T790M) and H358 (EGFRWT) NSCLC cell lines |
Why This Matters
A wider selectivity window reduces the likelihood of wild-type EGFR inhibition, which is associated with dose-limiting skin and gastrointestinal toxicities, making Olmutinib more suitable for research models where minimizing off-target EGFRWT effects is critical.
- [1] Kim ES. Olmutinib: First Global Approval. Drugs. 2016 Jul;76(11):1153-7. View Source
